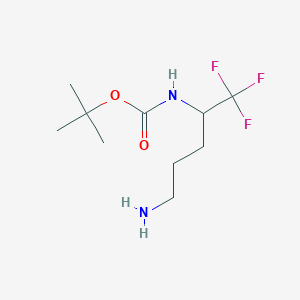
tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate: is a synthetic organic compound with the molecular formula C10H19F3N2O2 It is characterized by the presence of a tert-butyl carbamate group and a trifluoromethylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and protection of the amino group. One common method starts with the reaction of 5-amino-1,1,1-trifluoropentane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes for biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its trifluoromethyl group can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions .
Comparison with Similar Compounds
- tert-Butyl N-(5-aminonaphthalen-1-yl)carbamate
- tert-Butyl carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-Butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl N-(5-aminonaphthalen-1-yl)carbamate, it has a higher lipophilicity and metabolic stability. tert-Butyl carbamate lacks the trifluoromethyl group, making it less reactive in certain chemical reactions. tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate has a different structural framework, leading to variations in its reactivity and applications .
Properties
Molecular Formula |
C10H19F3N2O2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-7(5-4-6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
MEEAYJYWIZLZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13215386.png)
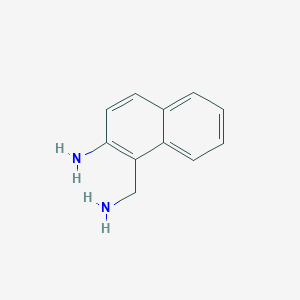
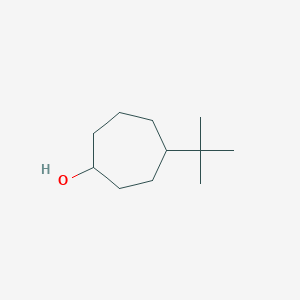
![3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B13215402.png)
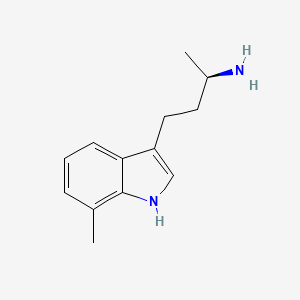

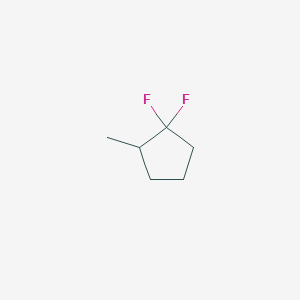
![3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
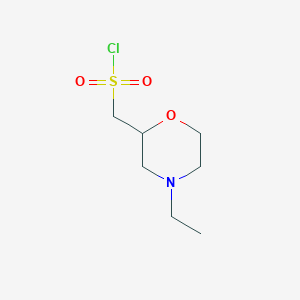

![5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13215459.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13215461.png)
![3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
![2-[(4-Ethylcyclohexyl)amino]butan-1-ol](/img/structure/B13215468.png)
